
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a hydroxyethyl group, and a propoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with N-ethyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is N-ethyl-N-(2-oxoethyl)-3-propoxybenzamide.
Reduction: The major product is N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzylamine.
Substitution: The major products depend on the substituent introduced, such as N-ethyl-N-(2-hydroxyethyl)-3-alkoxybenzamide.
Applications De Recherche Scientifique
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with target proteins, while the benzamide core can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-N-(2-hydroxyethyl)benzamide
- N-ethyl-N-(2-hydroxyethyl)-3-methoxybenzamide
- N-ethyl-N-(2-hydroxyethyl)-4-propoxybenzamide
Uniqueness
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is unique due to the presence of the propoxy group at the 3-position of the benzamide core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO3/c1-3-10-18-13-7-5-6-12(11-13)14(17)15(4-2)8-9-16/h5-7,11,16H,3-4,8-10H2,1-2H3 |
Clé InChI |
PSVBQHHMZBLCKE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)N(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


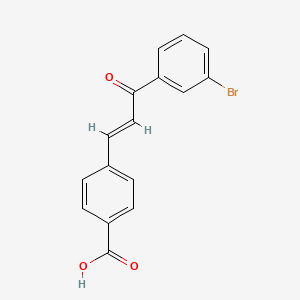
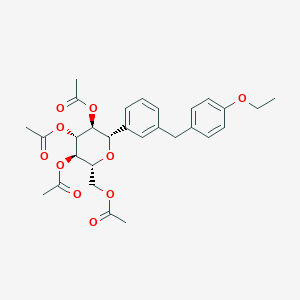
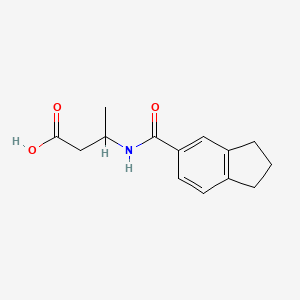







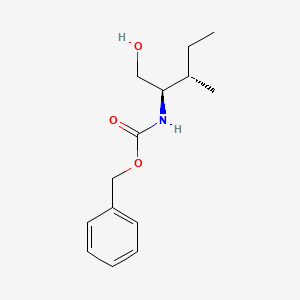
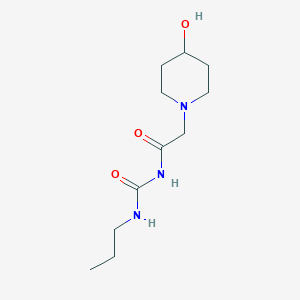

![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
